molecular formula C9H10BrNO B6228542 3-bromo-5-cyclobutoxypyridine CAS No. 1289122-57-1

3-bromo-5-cyclobutoxypyridine

Cat. No.: B6228542
CAS No.: 1289122-57-1
M. Wt: 228.1
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Description

3-bromo-5-cyclobutoxypyridine: is an organic compound with the molecular formula C9H10BrNO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted by a bromine atom and a cyclobutoxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-cyclobutoxypyridine typically involves the bromination of 5-cyclobutoxypyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-bromo-5-cyclobutoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. The reaction conditions vary depending on the desired oxidation state and the specific oxidizing agent used.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically occur in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, the major products can include 3-amino-5-cyclobutoxypyridine, 3-thio-5-cyclobutoxypyridine, or 3-alkoxy-5-cyclobutoxypyridine.

    Oxidation Products: Oxidation can lead to the formation of 3-bromo-5-cyclobutoxy-2-pyridone or other oxidized pyridine derivatives.

    Reduction Products: Reduction typically yields this compound derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: 3-bromo-5-cyclobutoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be utilized in various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its unique structure allows for the exploration of new bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine: The compound is studied for its potential therapeutic applications. Researchers are exploring its use in the development of novel pharmaceuticals targeting specific biological pathways or molecular targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-cyclobutoxypyridine depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and cyclobutoxy group can influence the binding affinity and selectivity of the compound towards its target. The exact pathways involved vary depending on the biological system and the specific target being investigated.

Comparison with Similar Compounds

    3-bromo-5-methoxypyridine: Similar to 3-bromo-5-cyclobutoxypyridine but with a methoxy group instead of a cyclobutoxy group.

    3-bromo-5-ethoxypyridine: Contains an ethoxy group in place of the cyclobutoxy group.

    3-bromo-5-propoxypyridine: Features a propoxy group instead of the cyclobutoxy group.

Uniqueness: this compound is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

1289122-57-1

Molecular Formula

C9H10BrNO

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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